3-Ethoxybicyclo[1.1.1]pentan-1-amine
Description
Historical Evolution and Fundamental Significance of BCP Motifs
The journey of the bicyclo[1.1.1]pentane (BCP) scaffold began in 1964 when it was first synthesized by Wiberg and his colleagues. nih.gov At the time of its discovery, the molecule was largely a chemical curiosity, notable for its significant strain energy of 66.6 kcal mol⁻¹, yet it was found to be a surprisingly robust functional group. nih.gov For several decades, interest in BCPs was limited, and their potential remained largely untapped. nih.gov
A major breakthrough occurred with the synthesis of [1.1.1]propellane, a highly reactive precursor that revolutionized the accessibility of BCP derivatives. nih.gov This development transformed the BCP core from a niche structure into a versatile and highly sought-after building block in synthetic chemistry. nih.govlboro.ac.uk The ability to readily functionalize the BCP scaffold has led to an explosion of interest over the last decade, with a dramatic increase in its appearance in chemical literature and patents. nih.govacs.org
The "Escape from Flatland" Concept: Strategic Importance of Three-Dimensional Scaffolds in Modern Organic and Medicinal Chemistry
In recent years, the concept of "escaping from flatland" has gained significant traction in medicinal chemistry. acs.orgspringernature.compnas.orgbohrium.comresearchgate.net This idea advocates for a shift away from predominantly flat, aromatic, sp²-hybridized molecules towards more complex, three-dimensional, sp³-rich scaffolds. bohrium.comresearchgate.net Historically, high-throughput synthesis methods favored achiral, aromatic compounds, which often possess undesirable properties. bohrium.com
Increasing the three-dimensional character of a molecule, often measured by the fraction of sp³ hybridized carbons (Fsp³), has been shown to correlate with improved clinical success. bohrium.com Three-dimensional scaffolds can lead to enhanced potency, greater selectivity, and better pharmacokinetic profiles, including improved solubility and metabolic stability. researchgate.netnih.govresearchgate.net These sp³-rich structures, like BCPs, offer more precise and discriminating interactions with biological targets compared to their flat counterparts. researchgate.net The strategic incorporation of these three-dimensional motifs is now a key tactic for overcoming challenges in drug discovery and accessing novel chemical space. acs.orgnih.gov
BCP as a Pivotal Bioisosteric Replacement Strategy in Molecular Design
The BCP scaffold has become a cornerstone in bioisosteric replacement strategies, where a portion of a molecule is replaced by another with similar physical or chemical properties to enhance its biological activity or pharmacokinetic profile. nih.gov BCPs are particularly valued as bioisosteres for several common chemical motifs. nih.govresearchgate.netthieme-connect.com
The most prominent application of the BCP scaffold is as a saturated, nonclassical bioisostere for para-substituted benzene (B151609) rings. nih.govacs.orgnih.govenamine.net The rigid structure of the 1,3-disubstituted BCP perfectly replicates the 180° exit vector of the substituents on a para-arene, making it an excellent geometric mimic. nih.govacs.org While other caged hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane also offer this linear geometry, BCPs are often more synthetically accessible and provide greater benefits to physicochemical properties. nih.gov
Replacing a phenyl ring with a BCP core can lead to significant improvements in a drug candidate's profile. bldpharm.com Notable benefits include enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding. researchgate.netbldpharm.compharmablock.com This strategy has been successfully employed in the design of potent and orally active compounds, such as γ-secretase inhibitors, demonstrating the BCP's ability to maintain or even improve pharmacological efficacy while mitigating the liabilities associated with aromatic rings. nih.govenamine.net
Beyond its use as a benzene mimic, the BCP motif also serves as a valuable bioisostere for internal alkynes and tert-butyl groups. nih.govacs.orgnih.gov Although less common than its application as an arene replacement, this strategy offers unique advantages. nih.gov When substituting for an internal alkyne, the BCP core maintains a linear arrangement of substituents, albeit with a different separation distance. nih.govacs.org This has been successfully applied in molecules like the skin-treatment agent tazarotene, where the BCP analogue showed a slightly increased hydrophobicity index. nih.gov
As a surrogate for the bulky tert-butyl group, the BCP moiety provides a similarly rigid, three-dimensional structure. pharmablock.com This replacement can be advantageous in mitigating metabolic instability often associated with tert-butyl groups. pharmablock.com For instance, replacing a tert-butyl group with a BCP in the dual endothelin receptor antagonist bosentan (B193191) resulted in a significant increase in activity. nih.gov
Contextualizing 3-Ethoxybicyclo[1.1.1]pentan-1-amine within the Landscape of Functionalized BCP Derivatives
The compound this compound stands as a clear example of the functionalized BCP derivatives that are now accessible and utilized in medicinal chemistry. core.ac.uk Its structure, featuring an amine at one bridgehead and an ethoxy group at the other, highlights the ability to introduce diverse functional groups onto the BCP core. This capacity for varied substitution is critical for fine-tuning the properties of drug candidates. researchgate.net
The synthesis of this compound has been described in patent literature, often proceeding from precursors like N-(3-ethoxybicyclo[1.1.1]pentan-1-yl)acetamide. google.com.nagoogle.comgoogle.com The existence of such synthetic routes underscores the scaffold's robustness and the expanding toolkit available to chemists for creating novel BCP-containing building blocks. chemrxiv.org These functionalized derivatives are crucial for exploring structure-activity relationships and developing new therapeutic agents that leverage the advantageous properties of the BCP core. pnas.orgcore.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-ethoxybicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-3-6(8,4-7)5-7/h2-5,8H2,1H3 |
InChI Key |
GPYNEHHTAXYDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CC(C1)(C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethoxybicyclo 1.1.1 Pentan 1 Amine and Analogous Bcp Derivatives
Alternative Synthetic Pathways to BCP Scaffolds
While reactions of [1.1.1]propellane are dominant, alternative synthetic routes starting from other strained ring systems provide complementary access to the BCP core, sometimes avoiding the need to handle the volatile and challenging propellane precursor. nih.gov
Bicyclo[1.1.0]butanes (BCBs), which possess a high degree of ring strain (around 66 kcal mol⁻¹), are valuable intermediates for synthesizing BCPs and other four-membered rings. nih.gov The synthesis of BCPs from BCBs typically involves a reaction that formally inserts an atom or group into the central, interbridgehead C-C bond of the BCB. researchgate.net This ring-expansion strategy offers a distinct approach to the BCP scaffold. The reactivity of the BCB's central bond, which has high p-character, makes it susceptible to attack by various reagents, including radicals, electrophiles, and transition metal catalysts. nih.gov Recent advances have focused on developing catalytic methods for these transformations, expanding the scope and accessibility of BCP derivatives. rsc.orgchemrxiv.org
A key strategy for converting BCBs into BCPs is the insertion of a carbene into the central C1-C3 bond. nih.govresearchgate.net This method was first described by Applequist and co-workers using dihalocarbenes, which required a subsequent dehalogenation step. acs.orgnih.gov More recently, catalytic metal carbene insertion has been developed, providing a more direct and versatile route. chemrxiv.org
In a recent report, triftosylhydrazones were used as stable and safe carbene precursors in a catalytic process. chemrxiv.org This method allows for the synthesis of valuable 1,2,3-trisubstituted BCPs in good to excellent yields and accommodates a wide range of substituted BCB esters and triftosylhydrazones. chemrxiv.org Mechanistic studies suggest the reaction proceeds via a direct, stepwise metal carbene addition into the C-C bond of the BCB. chemrxiv.org This technique circumvents the use of [1.1.1]propellane and enables the construction of complex BCPs, including those with quaternary all-carbon centers. chemrxiv.org
Targeted Functionalization Techniques for BCP Skeletons
The rigid, three-dimensional framework of bicyclo[1.1.1]pentane (BCP) offers a unique scaffold for medicinal chemistry, acting as a bioisostere for moieties like para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes. nih.govnih.govacs.org The ability to selectively introduce functional groups at specific positions on the BCP core is crucial for fine-tuning the physicochemical and pharmacological properties of BCP-containing molecules. nih.gov Advanced synthetic methodologies have been developed to achieve targeted functionalization at both the bridgehead (C1 and C3) and bridge (C2) positions.
Bridgehead Functionalization (C1 and C3 Positions)
The bridgehead positions (C1 and C3) of the BCP skeleton are the most synthetically accessible sites for functionalization. researchgate.net A predominant strategy for introducing substituents at these positions involves the ring-opening of the highly strained central C–C bond of [1.1.1]propellane. nih.govresearchgate.net This can be achieved through reactions with radicals or anions. researchgate.netnih.gov
Photoredox catalysis has emerged as a powerful tool for bridgehead functionalization, enabling atom transfer radical addition (ATRA) reactions of various halides to [1.1.1]propellane. nih.govacs.org For instance, using Ir(ppy)₃ as a photocatalyst, alkyl, aryl, and heteroaryl halides can be added across the central bond of propellane with high yields and excellent functional group tolerance. nih.govacs.org This method is particularly well-suited for the late-stage functionalization of complex drug derivatives. acs.org
Another significant approach involves the addition of organometallic reagents, such as Grignard reagents, to [1.1.1]propellane. acs.orgacs.org The resulting bicyclo[1.1.1]pentyl organometallic intermediates can then be trapped with various electrophiles or utilized as nucleophiles in cross-coupling reactions, providing access to a wide array of 1,3-disubstituted BCPs. acs.org Furthermore, BCP boronic esters, synthesized by trapping an intermediate BCP carbanion with boronate reagents like i-PrOBpin, serve as versatile building blocks for subsequent functionalization, including Suzuki cross-coupling reactions. acs.org
Iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents represents another efficient method for C1 and C3 arylation. acs.org Dual catalysis systems, combining an iridium photocatalyst with a copper catalyst, have been employed for the C,N-difunctionalization of [1.1.1]propellane, allowing for the rapid synthesis of BCP analogues of known drugs. nih.govacs.org
| Method | Reagents/Catalysts | Type of Functionalization | Key Features |
|---|---|---|---|
| Photoredox-Catalyzed ATRA | Ir(ppy)₃, Organic Dyes (4CzIPN) | Addition of Alkyl, Aryl, Heteroaryl Halides | High functional group tolerance, suitable for late-stage functionalization. nih.govacs.org |
| Organometallic Addition | Grignard Reagents, Organolithiums | Formation of BCP organometallics for subsequent reaction with electrophiles. acs.orgacs.org | Versatile for introducing a wide range of substituents. |
| Boronate Ester Formation | [1.1.1]propellane, Organolithium, i-PrOBpin | Synthesis of BCP boronic esters for cross-coupling. acs.org | Enables Suzuki and other cross-coupling reactions. acs.org |
| Iron-Catalyzed Kumada Coupling | Fe(acac)₃/TMEDA | Arylation of BCP iodides. acs.org | Simple catalyst system, rapid reaction times. acs.org |
| Dual Ir/Cu Catalysis | Iridium photocatalyst, Cu(acac)₂ | C,N-Difunctionalization. nih.govacs.org | Rapid synthesis of complex BCP analogues. nih.gov |
Bridge Functionalization (C2 Position)
Functionalization of the bridge (C2) position of the BCP skeleton has historically been more challenging compared to the bridgehead positions. nih.govresearchgate.net However, introducing substituents at this position provides a new vector for molecular design, making it a significant area of research. nih.gov Recent advancements have begun to provide more general and efficient methods for accessing these bridge-substituted derivatives. researchgate.netnih.gov
One notable strategy involves the decarboxylative Minisci heteroarylation of BCP derivatives at the C2 position. researchgate.netchemrxiv.org This process directly couples free BCP C2-carboxylic acids with non-prefunctionalized heteroarenes, yielding polysubstituted BCPs. chemrxiv.org Another powerful approach is the direct functionalization of the strong C-H bonds at the bridge position via radical C-H abstraction. princeton.edu This allows for the synthesis of 2-substituted BCP "linchpins" that can be further diversified. princeton.edu
A programmable bis-functionalization strategy using BCP bis-boronates has also been developed. This method leverages the different reactivity of boronic esters at the bridgehead (C3) and bridge (C2) positions, allowing for selective and sequential functionalization. nih.govnih.gov This approach provides access to previously unexplored C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.govnih.gov Additionally, a nitrogen-atom insertion-and-deletion strategy has been reported for the synthesis of enantioenriched 2-substituted BCPs, starting from bicyclo[1.1.0]butanes. nih.gov
Development of Chemo- and Regioselective Synthetic Protocols
The development of chemo- and regioselective synthetic protocols is essential for the controlled synthesis of complex, multisubstituted BCP derivatives. A key challenge lies in differentiating the reactivity of the various C-H and C-C bonds within the strained BCP framework.
A significant breakthrough in this area is the use of BCP bis-boronates, which enables a programmable and sequential functionalization strategy. nih.govnih.govresearchgate.net This approach capitalizes on the inherent chemoselectivity of the system, allowing for the highly selective activation and functionalization of the bridgehead (C3)-boronic pinacol (B44631) ester (Bpin) while leaving the C2-Bpin intact for subsequent derivatization. nih.govnih.govresearchgate.net This differential reactivity provides a powerful tool for the modular synthesis of di- and tri-substituted BCP compounds. nih.gov
Dirhodium-catalyzed C-H insertion reactions using donor/acceptor diazo compounds have also demonstrated high regioselectivity. nsf.govresearchgate.net These reactions can selectively target the tertiary C-H bonds at the bridgehead positions without disrupting the strained carbocyclic core, offering a direct route to functionalized BCPs. nsf.govresearchgate.net The choice of catalyst can even direct the functionalization to different sites; for example, while Rh₂(S-TCPTAD)₄ favors insertion at the BCP's tertiary C-H bond, Rh₂(S-p-Ph-TPCP)₄ can selectively functionalize a benzylic site on a substituent. researchgate.net
Late-Stage Functionalization Strategies (e.g., C-H Activation, Boronate Intermediates)
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence. The BCP scaffold is well-suited for LSF due to the development of mild and selective functionalization methods. nih.govacs.org
Photoredox catalysis has proven particularly effective for LSF of BCPs. acs.org The mild reaction conditions and high functional group tolerance of these methods allow for the introduction of BCP motifs into drug derivatives like penicillin G and telmisartan (B1682998) in high yields. nih.govacs.org
Boronate intermediates are also central to modern LSF strategies involving BCPs. nih.govnih.gov BCP bis-boronates can be prepared and then selectively and sequentially functionalized, providing rapid access to a diverse range of analogues. nih.govnih.gov This modular approach is invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov Furthermore, iridium-catalyzed borylation of tertiary C-H bonds at the bridgehead position allows for the direct introduction of a boronic ester group into a BCP-containing molecule, which can then undergo a variety of subsequent transformations. chemrxiv.org
Direct C-H activation/functionalization is another powerful LSF technique. Dirhodium-catalyzed enantioselective C-H insertion reactions, for example, can forge new C-C bonds at the tertiary position of BCPs within existing complex molecules. nsf.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials and provides a conceptually innovative approach to chiral substituted BCPs. nsf.govresearchgate.net
Enantioselective Synthesis of Chiral BCP-Containing Molecules
The synthesis of chiral, enantioenriched BCP-containing molecules is of high importance, as stereochemistry plays a pivotal role in determining the biological activity of drug candidates. Several catalytic asymmetric methodologies have been developed to access chiral BCPs.
One successful approach is the dirhodium-catalyzed enantioselective intermolecular C-H insertion of donor/acceptor diazo compounds into the BCP core. nsf.govresearchgate.net Using a chiral dirhodium complex, such as Rh₂(TCPTAD)₄, new C-C bonds can be formed at the tertiary bridgehead position with high yields and selectivities. nsf.govresearchgate.net This method transforms achiral starting materials into enantioenriched BCPs through asymmetric catalysis. nsf.gov
Another powerful strategy is the catalytic enantioselective multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.govacs.org This transition-metal-free method, based on an asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution, provides α-chiral 1,3-difunctionalized BCPs with excellent levels of regio- and enantioselectivity. nih.govacs.org This reaction proceeds via the in situ formation of a BCP-Grignard reagent, which then undergoes asymmetric allylic substitution. nih.govacs.org
Furthermore, an enantioselective synthesis of 2-substituted BCPs has been achieved through a nitrogen-atom insertion-and-deletion strategy. nih.gov This involves a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by nitrogen deletion from the resulting aza-bicyclo[2.1.1]hexanes, retaining good enantiopurity. nih.gov
| Method | Catalyst/Reagent | Type of Chiral BCP | Key Features |
|---|---|---|---|
| Dirhodium-Catalyzed C-H Insertion | Chiral Dirhodium Complexes (e.g., Rh₂(TCPTAD)₄) | BCPs with stereocenter adjacent to the core. nsf.govresearchgate.net | Direct C-H functionalization of achiral BCPs. nsf.govresearchgate.net |
| Multicomponent Asymmetric Allylic Alkylation | N-Heterocyclic Carbene (NHC) | α-Chiral 1,3-difunctionalized BCPs. nih.govacs.org | Transition-metal-free, excellent regio- and enantioselectivity. nih.govacs.org |
| Nitrogen Insertion-and-Deletion | Chiral Brønsted Acid | Enantioenriched 2-substituted BCPs. nih.gov | Access to challenging bridge-substituted chiral BCPs. nih.gov |
Scalability and Process Development Considerations for BCP Synthesis
For BCP-containing compounds to be viable in pharmaceutical development, scalable and practical synthetic routes are essential. A significant focus of research has been the development of robust methods for producing key BCP building blocks in large quantities.
A cornerstone of many BCP syntheses is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org A practical, multigram-scale synthesis of this diacid has been developed, with the key step being a photochemical reaction between [1.1.1]propellane and diacetyl conducted in a flow reactor. nih.govacs.org This flow chemistry approach allowed for the production of approximately 1 kg of the diketone intermediate within a day, which was then converted to the target diacid on a 500g scale via a haloform reaction. nih.govacs.org The use of flow photochemistry avoids hazardous mercury lamps and specialized quartz vessels, making the process more amenable to large-scale production. nih.govacs.org
Similarly, a scalable synthesis of bicyclo[1.1.1]pentan-1-amine hydrochloride has been reported, further enabling the commercialization and widespread use of this important building block. nsf.govtcichemicals.com Practical and scalable approaches have also been developed for fluoro-substituted BCPs (F-BCPs), which are of significant interest for tuning molecular properties. nih.gov One such synthesis commenced from a commercially available ketoacid and proceeded through a cyclization to form a bicyclo[1.1.0]pentane intermediate, which was then reacted to install the BCP core, achieving the synthesis of 21 grams of the F-BCP product in a single run. nih.gov
The development of scalable routes often involves moving from traditional batch processing to continuous flow manufacturing, especially for photochemical or highly energetic reactions. nih.govresearchgate.net Flow chemistry offers improved safety, better heat and mass transfer, and more consistent product quality, which are all critical considerations for industrial-scale synthesis. researchgate.net These process development efforts are crucial for making the novel chemical space offered by BCPs accessible for large-scale applications, particularly in the pharmaceutical industry. nih.gov
Fundamental Reactivity and Mechanistic Investigations of the Bicyclo 1.1.1 Pentane Core
Analysis of Strain Energy and Strain-Release Reactivity of the BCP System
The bicyclo[1.1.1]pentane framework is characterized by a substantial amount of strain energy, calculated to be approximately 66.6 to 68 kcal/mol higher than its acyclic pentane (B18724) counterpart. acs.orgsmolecule.comevitachem.com This high energy state arises from the molecule's rigid geometry, which features three fused four-membered rings sharing a central carbon-carbon bond. smolecule.com The bridgehead carbons are forced into a highly distorted, inverted tetrahedral geometry with acute bond angles, leading to significant angle strain. smolecule.com
Despite this immense strain, BCP derivatives exhibit remarkable kinetic and thermal stability, withstanding temperatures up to 300°C. smolecule.comgoogle.com This stability is attributed to the symmetry-forbidden nature of concerted strain-releasing pathways. smolecule.com The primary route to synthesizing substituted BCPs, such as 3-ethoxybicyclo[1.1.1]pentan-1-amine, exploits this stored energy through the ring-opening of the even more strained precursor, [1.1.1]propellane. acs.orgnih.gov These reactions, often termed "strain-release" additions, are driven by the high reactivity of the central, inter-bridgehead bond of propellane. nih.gov However, recent investigations suggest that the reactivity is not solely due to the release of ground-state strain but is also significantly influenced by transition state stabilization, where electron density from the breaking C-C bond is delocalized onto the bridging carbon atoms. acs.orgchemrxiv.org
Table 1: Energetic and Geometric Properties of the Bicyclo[1.1.1]pentane (BCP) Core| Parameter | Value | Reference |
|---|---|---|
| Strain Energy (kcal/mol) | ~66.6 - 68 | acs.orgsmolecule.comevitachem.com |
| Bridgehead Bond Angle (°) | ~60 | smolecule.com |
| Transannular Distance (Å) | ~1.89 | smolecule.com |
| Thermal Stability (°C) | Up to 300 | smolecule.com |
Elucidation of Radical Mechanisms in BCP Transformations
Radical-mediated transformations are the most prevalent and versatile methods for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane. acs.orgcolab.wschemistryviews.org The general mechanism involves the generation of a carbon- or heteroatom-centered radical, which readily adds across the highly reactive central bond of [1.1.1]propellane. acs.orgnih.gov This addition results in the formation of a bicyclo[1.1.1]pentyl bridgehead radical intermediate. nih.govfrontiersin.org This transient radical species can then be trapped by another reagent to yield the desired 1,3-disubstituted product. chemistryviews.orgnih.gov
A multitude of strategies have been developed to generate the initial radical species under mild conditions. acs.org These include the use of thermal initiators like triethylborane (B153662) or photoredox catalysis, which can generate radicals from a wide array of precursors such as alkyl halides and carboxylic acids. acs.orgnih.govnih.gov The formation of a compound like this compound would likely proceed through a multistep sequence or a multicomponent reaction where radicals bearing the amine (or a precursor) and ethoxy functionalities are involved. For instance, N-centered radicals have been generated from sources like α-iodoaziridines and added to propellane to form BCP-amine derivatives. frontiersin.org
Exploration of Nucleophilic and Electrophilic Reactivity Patterns in Substituted BCPs
The synthesis of substituted BCPs from [1.1.1]propellane is not limited to radical pathways; reactions with anionic (nucleophilic) reagents are also well-established, though they often require harsher conditions. acs.org In contrast, the electrophilic activation of [1.1.1]propellane has historically been a significant challenge due to the high instability of the resulting BCP carbocation, which tends to undergo facile decomposition. researchgate.netnih.govliverpool.ac.uk Recent advances, however, have demonstrated that electrophilic activation can be achieved by forming a halogen bond complex with propellane. This complex is sufficiently electrophilic to react with electron-neutral nucleophiles, such as anilines and azoles, providing a novel route to nitrogen-substituted BCPs. researchgate.netnih.govliverpool.ac.uk
Once the BCP core is formed, the reactivity of a substituted derivative like this compound is dictated by its functional groups. The primary amine at the C1 position is a potent nucleophile and will undergo typical amine reactions such as acylation, alkylation, and arylation. The ethoxy group at the C3 position is comparatively inert, acting primarily as a stable substituent that modifies the molecule's steric and electronic properties. An alternative strategy for functionalization involves nucleophilic substitution on a pre-functionalized BCP core, such as 1,3-diiodobicyclo[1.1.1]pentane, which can react with various nucleophiles. researchgate.netacs.org
Investigations into Skeletal Rearrangements of BCPs (e.g., Conversion to Bicyclo[3.1.1]heptanes)
While the BCP skeleton is generally robust, it can undergo skeletal rearrangements under specific conditions, providing access to other valuable bridged bicyclic systems. nih.gov A notable example is the photochemical conversion of the bicyclo[1.1.1]pentane skeleton into the bicyclo[3.1.1]heptane (BCHep) framework. nih.gov This transformation is particularly relevant for this compound, as the primary amine serves as a direct handle for the required chemistry.
The process involves the initial conversion of the BCP-amine to an imine. nih.gov Upon photoexcitation, the imine generates a diradical intermediate. This intermediate undergoes fragmentation of the strained BCP cage, followed by the addition of the resulting primary radical to an alkene. Subsequent cyclization of the new radical intermediate furnishes the thermodynamically more stable bicyclo[3.1.1]heptane product. nih.gov This formal (4+2)-cycloaddition represents the first reported method for this specific skeletal conversion and provides a pathway to complex, sp³-rich amine building blocks that are valuable in medicinal chemistry as meta-substituted benzene (B151609) isosteres. nih.govresearchgate.net
Table 2: Key Steps in the Photochemical Rearrangement of BCP-Imines| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Formation of an imine from a BCP-amine precursor. | BCP-Imine |
| 2 | Photoexcitation of the imine to an excited state. | Excited State Imine |
| 3 | Fragmentation of the BCP cage to form a diradical. | Diradical Intermediate |
| 4 | Addition of the primary radical to an external alkene. | Alkene Adduct Radical |
| 5 | Intramolecular cyclization to form the final product. | Bicyclo[3.1.1]heptane |
Functional Group Tolerance and Chemoselectivity in BCP Derivatization
A significant advantage of modern synthetic methods for BCPs, particularly those employing radical mechanisms under photoredox conditions, is their broad functional group tolerance. acs.orgnih.govnih.govrsc.org Reactions can often be performed on substrates containing esters, ketones, halides, ethers, and other common functionalities without the need for protecting groups. chemistryviews.orgnih.gov This high degree of chemoselectivity allows for the late-stage introduction of the BCP motif into complex, drug-like molecules. nih.govnih.gov
However, certain functional groups can present challenges. For example, in triethylborane-initiated atom transfer radical addition reactions, free amines are often not tolerated because they can complex with the borane (B79455) initiator, thereby inhibiting the reaction. acs.orgnih.gov This necessitates either the use of a protecting group for the amine or the selection of an alternative initiation system. The synthesis of this compound would require careful consideration of the reaction conditions to ensure compatibility with both the amine and the ethoxy functionalities, highlighting the importance of strategic planning in the derivatization of the BCP core.
Computational and Theoretical Studies on Bicyclo 1.1.1 Pentane Systems
Quantum Chemical Characterization of Electronic Structure and Bonding
The BCP framework is notable for its highly strained yet remarkably stable structure, a paradox that has been extensively investigated through quantum chemical methods. nih.gov
Inverted Tetrahedral Geometry A defining feature of the BCP core and its precursor, [1.1.1]propellane, is the "inverted" tetrahedral geometry at the two bridgehead carbon atoms. google.comacs.orgresearchgate.net In a typical tetrahedral carbon, the four bonds are distributed in a way that maximizes their separation. However, in the BCP scaffold, all four bonds of the bridgehead carbons lie on one side of a plane, a configuration that introduces significant strain. google.comlboro.ac.uk This unusual arrangement is a direct consequence of the molecule's rigid, caged structure.
Bridgehead Bond Nature The nature of the interaction between the bridgehead carbons (C1 and C3) is a subject of significant theoretical interest. In the parent hydrocarbon, bicyclo[1.1.1]pentane, there is no direct C1-C3 bond; however, the proximity of these atoms is a key structural parameter. researchgate.net Experimental and theoretical studies have focused on the precursor, [1.1.1]propellane, where a highly reactive central bond exists. The nature of this bond has been described variously as a covalent bond, a singlet biradicaloid interaction, or a "charge-shift bond". researchgate.net Low-temperature X-ray analysis of a BCP derivative revealed a very short C1-C3 non-bonded contact distance and indicated that the bonds forming the cage are bent by approximately 10°. rsc.org The high p-character of the C-C bond between the bridgeheads in [1.1.1]propellane leads to substantial electron density being displaced outside the bonding area, contributing to its exceptional reactivity in strain-release approaches to form BCP derivatives. researchgate.netacs.org
| Parameter | Value | Source |
| Strain Energy | 65–68 kcal/mol | nih.gov |
| C1···C3 Transannular Distance | 1.804(8) Å to 1.923(3) Å | nih.gov |
| C-C Bond Bending | ~10° | rsc.org |
Application of Ab Initio and Density Functional Theory (DFT) Calculations
High-level computational methods, including ab initio and Density Functional Theory (DFT), have been pivotal in elucidating the precise geometric and electronic structures of BCP systems. acs.orgsci-hub.se
These calculations are routinely used to predict molecular geometries, vibrational frequencies, and electronic properties. For instance, high-level ab initio calculations have been employed to determine the structure of the parent bicyclo[1.1.1]pentane and its NMR shielding and spin-spin coupling constants. researchgate.net Optimizations at the MP2 level with a correlation-consistent cc-pVTZ basis set accurately calculated the inter-bridgehead C1–C3 distance in related systems.
DFT calculations have been particularly useful for studying substituted BCPs. They are used to predict stable conformations and geometric parameters for derivatives such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as an analogue for understanding diamine derivatives. Furthermore, DFT analysis is applied to investigate the non-covalent interactions that govern the crystal packing and molecular recognition of BCP derivatives, including the calculation of molecular electrostatic potentials on their surfaces. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of BCPs and Their Derivatives
A key attribute of the BCP scaffold is its rigid and conformationally restricted nature. enamine.net The fused ring system locks the bridgehead substituents in a fixed, linear orientation, which significantly reduces the entropic penalty upon binding to a biological target. This conformational rigidity is a primary reason for the extensive use of BCPs as bioisosteres in drug design. nih.gov
Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules and their complexes over time. udel.edunih.gov For systems incorporating BCP derivatives, MD simulations can model how these rigid scaffolds behave in complex biological environments, such as a cell's cytoplasm or a lipid membrane. acs.orgyoutube.comsoton.ac.uk For example, MD simulations have been used to model the self-assembly of lipid bilayers containing related polycyclic structures to understand their packing, orientation, and interactions within the membrane. acs.org Such simulations are crucial for predicting the pharmacokinetic properties of drug candidates containing the BCP motif.
Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in BCP Transformations
Computational chemistry provides powerful tools for predicting the reactivity of chemical compounds and understanding the mechanisms of their transformations. nih.govrsc.org The reactivity of the BCP scaffold is intrinsically linked to its precursor, [1.1.1]propellane, whose reactions are driven by the release of its high strain energy. researchgate.netacs.org Computational studies help rationalize the omniphilic reactivity of propellane with anions, radicals, and cations, all of which lead to the formation of 1,3-disubstituted BCPs. researchgate.netacs.org
For BCP transformations, quantum chemical calculations are employed to:
Predict Reactivity: By calculating activation energies and reaction profiles, chemists can predict the feasibility of a reaction. rsc.org Models like the distortion/interaction analysis can be used to forecast the reactivity of strained ring systems in cycloaddition reactions. nih.gov
Determine Regioselectivity: In reactions where multiple products can form, computational methods can identify the lowest energy pathway, thereby predicting the major regioisomer. This is particularly important for the functionalization of the BCP core. nih.govuwindsor.ca
Elucidate Stereoselectivity: For chiral BCP derivatives, computational studies can explain the origin of stereoselectivity by analyzing the transition states leading to different stereoisomers. rsc.orgsemanticscholar.org
These predictive capabilities accelerate the discovery of new synthetic methodologies and the design of novel BCP-containing molecules.
Derivation of Structure-Property Relationships through Computational Models
A central application of computational modeling for BCP systems is the establishment of structure-property relationships, particularly in the context of medicinal chemistry. The BCP scaffold is widely recognized as a valuable bioisostere for para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups. nih.govacs.org
Computational models are essential for validating and predicting the success of this bioisosteric replacement strategy. By calculating key structural and electronic parameters, these models can quantitatively compare the BCP scaffold to the chemical group it is intended to replace. This allows for the rational design of BCP-containing drug analogues with improved pharmacological profiles, such as enhanced solubility, metabolic stability, and target affinity. nih.govresearchgate.net DFT calculations of molecular electrostatic potential surfaces, for example, can help predict how a BCP derivative will interact with a protein's active site. nih.gov
| Property | Bicyclo[1.1.1]pentane Core | para-Substituted Benzene |
| Geometry | Rigid, Linear | Planar |
| Conformation | Conformationally Restricted | Freely Rotating Substituents (if applicable) |
| Hybridization | sp³ (predominantly) | sp² |
| Lipophilicity | Generally Lower | Generally Higher |
| Metabolic Stability | Generally Higher | Susceptible to Aromatic Oxidation |
This comparative analysis, driven by computational models, underpins the "escape from flatland" strategy in modern drug discovery, where three-dimensional scaffolds like BCP are used to explore new chemical space and improve drug properties. nih.gov
Advanced Research Applications of 3 Ethoxybicyclo 1.1.1 Pentan 1 Amine and Bcp Scaffolds
Contributions to Medicinal Chemistry and Drug Discovery Paradigms
The BCP motif has emerged as a valuable tool in the design and development of novel therapeutic agents. Its distinct geometry and physicochemical properties allow for the enhancement of drug-like characteristics in new and existing molecular entities.
In rational drug design, the BCP scaffold is frequently employed as a bioisostere for various functional groups, most notably the para-substituted phenyl ring, tert-butyl groups, and internal alkynes. researchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The strategic replacement of planar aromatic rings with the three-dimensional BCP core can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.
One of the primary advantages of using BCP as a bioisostere is the enhancement of aqueous solubility. acs.org The disruption of planarity and π-stacking interactions, which are common with aromatic rings, can lead to better solubility and, consequently, improved oral absorption. acs.org For instance, replacing the phenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a compound with not only higher activity but also superior solubility and metabolic stability. acs.org Similarly, BCP-containing analogues of the drug darapladib (B1669826) have demonstrated improved permeability and solubility. acs.org
This improvement in physicochemical properties is a consistent theme in the application of BCP scaffolds. Research has shown that incorporating BCP can lead to better metabolic stability and a reduction in non-specific binding. bldpharm.com The rigid structure of the BCP core holds pendant functional groups in well-defined vectors, mimicking the 1,4-disubstitution pattern of a phenyl ring but with a smaller and less lipophilic spacer. chemrxiv.org This precise spatial arrangement can be crucial for maintaining or improving binding affinity to biological targets while simultaneously enhancing drug-like properties.
The following table summarizes the key advantages of utilizing BCP as a bioisostere in drug design:
| Property | Observation upon BCP Substitution | Rationale |
| Solubility | Generally Increased | Disruption of planarity and π-stacking, leading to reduced crystal lattice energy. |
| Metabolic Stability | Often Improved | The saturated, strained ring system is less susceptible to oxidative metabolism compared to aromatic rings. |
| Permeability | Can be Enhanced | The three-dimensional shape and reduced size can facilitate passage through biological membranes. |
| Non-specific Binding | Typically Reduced | Lower lipophilicity compared to aromatic counterparts reduces interactions with unintended hydrophobic pockets. |
| Oral Absorption | Potentially Increased | A combination of improved solubility and permeability can lead to better bioavailability. |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The incorporation of the BCP scaffold into bioactive molecules has been the subject of numerous SAR studies to delineate its impact on potency, selectivity, and pharmacokinetic properties.
A notable example is the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. In one study, replacing a central phenyl ring with a BCP moiety in a series of IDO1 inhibitors led to a significant improvement in metabolic stability by mitigating amide hydrolysis, with only a minimal loss in potency. nih.gov This highlights a key strategy where BCP is used to address specific metabolic liabilities without compromising the desired biological activity.
In another SAR study, BCP-containing analogues of Lipoxin A4 were synthesized and evaluated for their anti-inflammatory properties. researchgate.net The results indicated that the BCP ring could serve as a rigid and metabolically resistant bioisostere for alkyl chains, with one of the analogues demonstrating high anti-inflammatory activity.
The table below presents a summary of SAR findings from studies on BCP-containing compounds, illustrating the comparative effects of BCP substitution.
| Parent Compound Class | Target | Key SAR Finding with BCP Analogue | Reference |
| γ-Secretase Inhibitor | γ-Secretase | BCP analogue showed higher activity, better solubility, and improved metabolic stability. | acs.org |
| IDO1 Inhibitor | IDO1 | BCP bioisostere effectively circumvented amide hydrolysis, leading to improved metabolic stability with excellent potency. | nih.govresearchgate.net |
| LpPLA2 Inhibitor (Darapladib) | LpPLA2 | BCP analogue maintained high potency and exhibited improved permeability and solubility. | acs.org |
| Lipoxin A4 Mimetic | N/A (Anti-inflammatory) | Imidazolo-BCP analogue possessed high anti-inflammatory activity. | researchgate.net |
These studies underscore the utility of the BCP scaffold in fine-tuning the properties of drug candidates, allowing medicinal chemists to systematically explore chemical space and optimize for desired therapeutic profiles.
The unique structural and electronic properties of the BCP scaffold make it an attractive component in the design of novel chemical probes and biological ligands. Chemical probes are small molecules used to study biological systems, often by interacting with a specific target protein. The rigidity of the BCP core can be advantageous in creating probes with high specificity and well-defined binding geometries.
For example, BCP-based diphosphine ligands have been synthesized as isosteres of 1,4-bis(diphenylphosphino)benzenes. nih.gov These ligands can be used to form metal complexes with potential applications in catalysis and materials science. The straight, rigid nature of the BCP linker ensures a defined distance and orientation between the phosphine (B1218219) groups.
Furthermore, the development of fluorescent probes incorporating the BCP scaffold is an active area of research. These probes can be used for bioimaging and to study the interactions of BCP-containing molecules in biological environments. researchgate.net The synthesis of bicyclomycin (B1666983) fluorescent probes, for instance, has enabled the study of its interaction with the transcription termination factor rho. nih.gov
DNA-Encoded Libraries (DELs) have become a powerful technology for the discovery of novel bioactive compounds. This technique involves the synthesis of vast libraries of small molecules, each tagged with a unique DNA barcode that encodes its chemical structure. The integration of BCP fragments into DELs allows for the exploration of a greater fraction of sp³-rich chemical space, moving away from the predominantly flat aromatic structures that have traditionally dominated screening libraries.
The synthesis of BCP-containing building blocks amenable to DEL chemistry has been a key focus. These efforts aim to create diverse libraries of three-dimensional molecules, thereby increasing the probability of identifying hits against challenging biological targets. The development of methods for the on-DNA synthesis of BCP derivatives is crucial for the successful implementation of this strategy.
Applications in Materials Science and Engineering
The rigid, rod-like nature of the BCP scaffold has led to its exploration in various areas of materials science and engineering, where precise control over molecular architecture is essential.
The 1,3-disubstituted BCP unit acts as a rigid, linear linker, making it an ideal building block for the construction of "molecular rods" and other well-defined nanostructures. researchgate.net These molecular rods can be incorporated into polymers and other materials to impart specific properties.
For instance, the polymerization of monomers containing BCP units leads to the formation of rigid-rod-like polymers. nih.gov These polymers can exhibit enhanced thermal stability compared to their more flexible aliphatic counterparts. researchgate.net The incorporation of BCP units into a polyethylene (B3416737) backbone has been shown to influence the polymer's thermal and crystallization behavior. researchgate.net
In the field of metal-organic frameworks (MOFs), BCP-dicarboxylate linkers have been used to construct porous materials with unique properties. rsc.orgmdpi.com The rigidity of the BCP linker helps in the formation of stable, well-defined framework structures. MOFs constructed with BCP linkers have shown interesting gas sorption properties, with ultrafast rotor dynamics observed for the BCP units within the framework. rsc.org
The table below summarizes some of the material properties influenced by the incorporation of BCP linkers.
| Material Type | Property Influenced by BCP Linker | Observation | Reference |
| Polyethylene | Thermal Stability & Crystallinity | Higher thermal stability than linear polyethylene; BCP acts as a defect to distort PE crystals. | researchgate.net |
| Metal-Organic Framework (MOF) | Gas Adsorption & Dynamics | High C₂H₂/CO₂ selectivity and high C₂H₂ uptake; ultrafast rotor dynamics of the BCP linker. | rsc.orgnih.gov |
| Molecular Rods in Nanocrystals | Rotational Mobility | The long axis of molecular rods included in TPP channels performs negligible vibrational motion. | nih.gov |
The continued development of synthetic methodologies to access functionalized BCP building blocks will undoubtedly expand their application in creating novel materials with tailored properties.
Incorporation into Supramolecular Architectures and Metal-Organic Frameworks (MOFs)
The BCP scaffold is an exemplary molecular building block, or "tecton," for constructing complex supramolecular assemblies and metal-organic frameworks (MOFs). digitellinc.comeventsair.com Its rigid, linear geometry makes it an ideal linker unit to arrange various functionalities with precise spatial definition. researchgate.netnih.gov The application of BCP derivatives in materials science as molecular rods, supramolecular linker units, and components of MOFs has been investigated extensively. nih.gov
Derivatives such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been used to create three-dimensional porous MOFs. mdpi.com For instance, a coordination framework known as ZUL-C3 was synthesized using BCP-dicarboxylic acid and copper paddle-wheel blocks, demonstrating the utility of BCPs in creating structured, porous materials. mdpi.com The non-planar and rigid nature of BCPs can introduce unique pore chemistries and geometries compared to traditional aromatic linkers. rsc.org This has been shown to influence adsorption selectivity in some cases. rsc.org
Furthermore, the incorporation of BCP linkers into MOFs has led to the observation of unusual dynamic properties. MOFs containing bicyclo[1.1.1]pentane-1,3-dicarboxylate have exhibited ultrafast rotor dynamics, a significant departure from the slower rotation typically seen with aromatic linkers in the solid state. rsc.org This highlights how the unique geometry of the BCP scaffold can be used to engineer novel material properties.
Development of Novel Polymeric Materials with Unique Structural Properties
The integration of the BCP cage into polymer backbones has been shown to impart unique and advantageous properties to the resulting materials. The rigid-rod nature of poly[1.1.1]propellane segments, which are polymers composed of linked BCP rings, and their tendency to crystallize contribute to interesting material characteristics. google.com Despite the high strain energy of the BCP cage (66.6 kcal mol⁻¹), these polymers can be remarkably stable. google.comacs.org
Recent research has focused on creating precision polymers by incorporating BCP units into polyethylene-like chains via acyclic diene metathesis (ADMET) polymerization. researchgate.net These studies have yielded several key findings:
Thermal Stability : Poly(1,3‐bicyclo[1.1.1]pentane alkylene)s consistently show higher thermal stability than linear polyethylene. researchgate.net
Crystalline Structure : The effect of the BCP unit on the polymer's crystal structure depends on its arrangement. When a single BCP moiety is present in the repeating unit, it acts as a defect, distorting the polyethylene crystals and lowering the melting temperature. researchgate.net However, when two joined BCP units (a nih.govstaffane moiety) are incorporated into the polymer backbone, a new crystalline morphology is formed. researchgate.net
This demonstrates that the BCP unit can be strategically used to regulate the packing order and thermal properties of polymers. researchgate.net Additionally, the BCP cage has been successfully incorporated into the backbone of liquid-crystalline polymers, further expanding its utility in advanced materials science. researchgate.netacs.org The preparation of BCP-containing polyamide polymers has also been explored, indicating the versatility of this scaffold in various polymer chemistries. nih.gov
Broader Impact in Bioorganic Chemistry and Chemical Biology Research
The BCP scaffold, as exemplified by compounds like 3-Ethoxybicyclo[1.1.1]pentan-1-amine, has had a profound impact on bioorganic and chemical biology research, primarily through its role as a non-classical bioisostere. bldpharm.com Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The BCP unit has emerged as a valuable three-dimensional, saturated replacement for common motifs like para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes. nih.govacs.orgthieme-connect.comnih.gov
The "escape from flatland" concept in drug design encourages increasing the three-dimensional character (fraction of sp³-hybridized carbons) of drug candidates, which often leads to improved pharmacological profiles. nih.gov Replacing flat aromatic rings with the sp³-rich BCP scaffold is a key strategy to achieve this, often resulting in significant improvements in physicochemical properties. nih.govresearchgate.net
| Property | Observation upon Replacing Phenyl Ring with BCP | Source(s) |
| Aqueous Solubility | Significantly improved in multiple drug analogues. | acs.orgbldpharm.comresearchgate.net |
| Passive Permeability | Enhanced cell membrane permeability observed. | acs.orgbldpharm.comresearchgate.net |
| Metabolic Stability | Increased resistance to metabolic degradation. | bldpharm.comnih.gov |
| Oral Absorption | Can lead to substantially higher Cmax and AUC values. | researchgate.net |
| Non-Specific Binding | Can be effectively reduced. | bldpharm.com |
Beyond its role as a bioisostere for a single functional group, the rigid and linear nature of the BCP scaffold makes it an ideal linker or spacer in more complex biomolecules. digitellinc.comresearchgate.net Linkers are crucial components in bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where they connect a targeting moiety to an effector molecule. bldpharm.comsymeres.com The defined geometry of BCPs can provide precise control over the distance and orientation between the two connected functional ends, a critical factor in the efficacy of such constructs. digitellinc.comeventsair.com The amine functionality in compounds like this compound provides a versatile handle for conjugation to other molecules, making it a valuable building block for the construction of these sophisticated chemical biology tools. nih.gov
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes to 3-ethoxybicyclo[1.1.1]pentan-1-amine, and how do they address scalability challenges?
- Methodology : The synthesis of bicyclo[1.1.1]pentan-1-amine derivatives has evolved from multi-step, low-yield procedures (3–5 steps, toxic reagents, ~10–100 mg yields) to scalable methods like strain-release amination . This technique enables direct functionalization of [1.1.1]propellane in a single step, achieving >100 g yields under mild conditions . For 3-ethoxy derivatives, radical-based strategies (e.g., homolytic aromatic alkylation) or sequential amide/alkyl electrophile additions to [1.1.1]propellane are promising .
Q. How can NMR and mass spectrometry be optimized to characterize bicyclo[1.1.1]pentane derivatives, given their strained geometry?
- Methodology : Due to the rigid bicyclic structure, -NMR signals for bridgehead protons appear as singlets (δ ~2.5–3.5 ppm). -NSP (non-equivalent single peaks) analysis and 2D techniques (HSQC, HMBC) resolve overlapping signals. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) is critical for confirming molecular formulas, as seen in the characterization of 3-fluorobicyclo[1.1.1]pentan-1-amine derivatives .
Q. Why is bicyclo[1.1.1]pentan-1-amine considered a bioisostere for aromatic rings or tert-butyl groups in drug design?
- Methodology : The bicyclo[1.1.1]pentane motif mimics the spatial and electronic properties of phenyl rings while reducing metabolic instability. For example, replacing a phenyl group with bicyclo[1.1.1]pentan-1-amine in γ-secretase inhibitors improved oral bioavailability and potency by minimizing π-π stacking interactions that promote off-target binding .
Advanced Research Questions
Q. How do radical fluorination and photochemical methods enable selective functionalization of bicyclo[1.1.1]pentan-1-amine derivatives?
- Methodology : Radical fluorination (e.g., using Selectfluor® or ) introduces fluorine at the bridgehead position via hydrogen atom transfer (HAT) mechanisms. Photochemical approaches, such as (4+2)-cycloadditions with alkenes, exploit the strained ring’s reactivity to generate complex polycyclic structures. These methods tolerate functional groups like nitriles and esters, enabling late-stage diversification .
Q. What experimental design considerations are critical for scaling up strain-release amination to kilogram quantities?
- Methodology : Key factors include:
- Reagent stoichiometry : Excess amine (>2 equiv) ensures complete propellane consumption.
- Solvent selection : Ethereal solvents (THF, 2-MeTHF) enhance reaction homogeneity and safety.
- Temperature control : Slow addition of propellane at −78°C minimizes exothermic side reactions.
- Workflow : Continuous flow reactors improve heat dissipation and reproducibility, as demonstrated in Pfizer’s synthesis of 100+ g batches .
Q. How can conflicting data on the stability of 3-substituted bicyclo[1.1.1]pentan-1-amine derivatives be resolved?
- Case study : Early reports suggested instability of 3-alkyl derivatives due to ring strain, but recent work by Gleason et al. showed that steric shielding (e.g., tert-butyl groups) stabilizes the scaffold. Discrepancies arise from differing purification methods (e.g., silica gel chromatography vs. recrystallization) and storage conditions (inert atmosphere, −20°C). Stability assays using accelerated degradation studies (40°C/75% RH) are recommended .
Q. What strategies enable C–H activation or cross-coupling reactions on bicyclo[1.1.1]pentane scaffolds?
- Methodology : Transition-metal catalysis (e.g., Pd, Fe) facilitates C–H functionalization. For example, Fe-phthalocyanine catalyzes carboamination of [1.1.1]propellane with hydrazyl reagents, yielding 1,3-disubstituted derivatives. Turbo amide bases (e.g., LiHMDS) generate metallated intermediates for alkylation or arylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
